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Compound of Interest

Compound Name: S 17092

Cat. No.: B1680377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of S
17092, a potent and selective inhibitor of prolyl endopeptidase (PEP). The information

presented herein is compiled from key preclinical studies to support further research and

development efforts.

Core Compound Profile
S 17092, with the chemical name (2S,3aS,7aS)-1-[((R,R)-2-phenylcyclopropyl)carbonyl]-2-

[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole, is a novel perhydroindole carboxylic acid

derivative.[1][2] It has been identified as a highly potent inhibitor of cerebral prolyl-

endopeptidase, an enzyme implicated in the degradation of neuropeptides involved in learning

and memory.[1][2]

Potency and Efficacy
S 17092 demonstrates high-affinity binding and potent inhibition of prolyl endopeptidase. The

inhibitory activity has been quantified across different enzyme sources, highlighting its potential

as a significant modulator of PEP activity.

Table 1: In Vitro Inhibitory Potency of S 17092 against Prolyl Endopeptidase
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Enzyme Source Parameter Value (nM) Reference

Partially Purified

Human Prolyl

Endopeptidase

Ki 1.5 [1]

Human Brain Nuclei Ki 1 [1]

Rat Cortical Extracts IC50 8.3 [3]

Selectivity Profile
A critical aspect of a therapeutic candidate is its selectivity for the intended target. S 17092
exhibits a high degree of specificity for prolyl endopeptidase, with no significant inhibitory

activity observed against a panel of other peptidases at concentrations where PEP is potently

inhibited.

Table 2: Selectivity of S 17092 Against Various Peptidases

Peptidase Effect of S 17092-1 Reference

Aminopeptidase B Unable to affect [1]

Aminopeptidase M Unable to affect [1]

Dipeptidylaminopeptidase IV Unable to affect [1]

Endopeptidase 3.4.24.11 Unable to affect [1]

Endopeptidase 3.4.24.15 Unable to affect [1]

Endopeptidase 3.4.24.16 Unable to affect [1]

Calpains Unable to affect [1]

Angiotensin-Converting

Enzyme
Unable to affect [1]

Mechanism of Action: Neuropeptide Preservation
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S 17092 exerts its effects by inhibiting prolyl endopeptidase, thereby preventing the

degradation of various neuropeptides that act as substrates for this enzyme. This mechanism

leads to an elevation in the levels of these neuropeptides, which are known to play crucial roles

in cognitive processes. In vitro studies have demonstrated that S 17092 can completely

prevent the degradation of substance P (SP) and alpha-melanocyte-stimulating hormone (α-

MSH) by bacterial PEP.[3]

S 17092 Prolyl Endopeptidase (PEP)
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Figure 1. Signaling pathway of S 17092's mechanism of action.

Experimental Protocols
Determination of Inhibitory Potency (Ki and IC50)
The inhibitory potency of S 17092 against prolyl endopeptidase was determined using a

fluorometric assay.

Experimental Workflow:
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Figure 2. Experimental workflow for determining PEP inhibition.

Methodology:

Enzyme Preparation: Prolyl endopeptidase was sourced from either partially purified human

enzyme preparations or human brain nuclei.

Inhibitor Preparation: S 17092 was dissolved in a suitable solvent and serially diluted to

obtain a range of concentrations.

Assay Procedure:

The enzyme was pre-incubated with varying concentrations of S 17092 in an appropriate

buffer.

The enzymatic reaction was initiated by the addition of the fluorogenic substrate Z-Gly-

Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-7AMC).

The hydrolysis of the substrate, leading to the release of fluorescent 7-amido-4-

methylcoumarin, was monitored over time using a fluorometer with an excitation

wavelength of 380 nm and an emission wavelength of 460 nm.
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Data Analysis: The initial reaction velocities were calculated from the fluorescence data. IC50

values were determined by plotting the percentage of enzyme inhibition against the logarithm

of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki

values were calculated from the IC50 values using the Cheng-Prusoff equation.

Selectivity Assays
The selectivity of S 17092 was assessed by measuring its inhibitory activity against a panel of

other peptidases.

Methodology:

Enzymes and Substrates: Each peptidase (e.g., aminopeptidases, dipeptidylaminopeptidase

IV, angiotensin-converting enzyme) was assayed using its specific substrate.

Inhibition Assay: The activity of each enzyme was measured in the presence and absence of

a high concentration of S 17092 (typically in the micromolar range).

Analysis: The percentage of inhibition was calculated to determine if S 17092 had any off-

target effects. As noted in Table 2, S 17092-1 was found to be unable to affect the activity of

the tested peptidases.[1]

In Vitro Neuropeptide Degradation Assay
This assay was performed to confirm that the inhibition of PEP by S 17092 leads to the

protection of its neuropeptide substrates from degradation.

Experimental Workflow:
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Figure 3. Workflow for in vitro neuropeptide degradation assay.

Methodology:

Reaction Mixture: Substance P or α-MSH was incubated with bacterial prolyl endopeptidase

in a suitable buffer.

Inhibition: A parallel set of reactions was performed in the presence of S 17092.

Incubation: The reaction mixtures were incubated at 37°C for a defined period.

Analysis: The reactions were stopped, and the amount of undegraded neuropeptide was

quantified using High-Performance Liquid Chromatography (HPLC). The results

demonstrated that S 17092 completely abolished the degradation of both substance P and

α-MSH.[3]

Conclusion
The initial in vitro characterization of S 17092 reveals it to be a highly potent and selective

inhibitor of prolyl endopeptidase. Its ability to protect neuropeptides from degradation
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underscores its potential as a therapeutic agent for cognitive disorders. The data and

methodologies presented in this guide provide a solid foundation for further investigation into

the pharmacological properties and clinical applications of S 17092.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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